异阿兰托内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoalloalantolactone is a natural compound extracted from Chinese traditional medicine Inula helenium L. It has therapeutic potential in the treatment of various diseases . In vitro and in vivo studies have indicated cytotoxic effects of Isoalloalantolactone on various cancers, including liver cancer, colorectal cancer, and breast cancer .

Synthesis Analysis

The chemical conversion of (-)-santonin into (+)-koalantolactone and (+)-isoalloalantolactone involves functionality transfer from Qi to Cs, refunctionalization of the ring A, and the formation of the α-methylened γ-lactone moiety .Molecular Structure Analysis

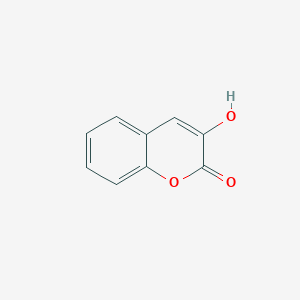

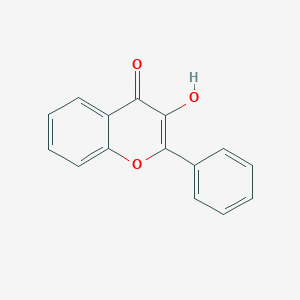

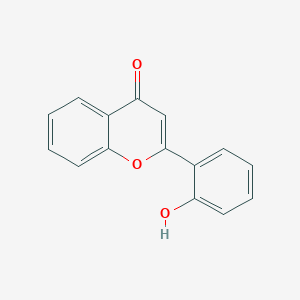

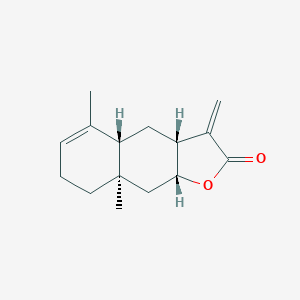

The molecular formula of Isoalloalantolactone is C15H20O2 . The average mass is 232.318 Da and the monoisotopic mass is 232.146332 Da .Chemical Reactions Analysis

Isoalloalantolactone can synergize with chemical drugs to enhance their anticancer effects, such as Quercetin and oxaliplatin .科学研究应用

抗癌潜力

异阿兰托内酯是一种从海伦菊等植物中提取的化合物,在癌症研究中显示出有希望的结果。研究表明其对各种癌细胞类型有效,包括胰腺癌、乳腺癌和食道癌。

胰腺癌:异阿兰托内酯在胰腺癌细胞系中显示出与 F35(活性成分的混合物)相似的抗增殖活性。它诱导了线粒体相关的细胞凋亡,并抑制了这些细胞的集落形成和迁移 (Yan 等,2019)。

乳腺癌:在乳腺癌细胞系中,异阿兰托内酯通过活性氧 (ROS) 生成和线粒体通路破坏诱导细胞凋亡。它还下调了影响细胞凋亡和细胞存活的蛋白 SIRT1 (Li 等,2016)。

食道癌:发现异阿兰托内酯抑制食管鳞状细胞癌细胞的生长,部分原因是下调 microRNA-21 和上调 PDCD4,一种抑癌基因 (Wen 等,2018)。

分子结构和相互作用

了解异阿兰托内酯的分子结构有助于其潜在治疗应用。

- 分子见解:对异阿兰托内酯及其衍生物(如环氧阿兰托内酯)的结构进行详细分析,有助于理解其生物相互作用和潜在治疗应用 (Klochkov 等,2013)。

抗炎和免疫调节作用

异阿兰托内酯还表现出显着的抗炎作用,表明其在相关治疗领域中的用途。

炎症和肺损伤:它已通过激活 Nrf2 信号通路显示出对 LPS 诱导的急性肺损伤的保护作用,从而调节炎症反应 (Yuan 等,2018)。

神经炎症:在小胶质细胞中,异阿兰托内酯通过 GSK-3β-Nrf2 信号通路减弱炎性介质的产生,表明在神经炎症相关疾病中具有潜在应用 (Wang 等,2018)。

未来方向

The exploration of agents from plants, like Isoalloalantolactone, will help to develop new therapeutic strategies and drugs in future clinical treatment . Isoalloalantolactone possesses superior anti-tumor properties besides anti-inflammatory and antimicrobial activities and can be a potential drug candidate for cancer therapy .

属性

CAS 编号 |

64395-76-2 |

|---|---|

产品名称 |

Isoalloalantolactone |

分子式 |

C15H20O2 |

分子量 |

232.32 g/mol |

IUPAC 名称 |

(3aR,4aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12+,13-,15-/m1/s1 |

InChI 键 |

PQRAHHQIYITFCT-QVHKTLOISA-N |

手性 SMILES |

CC1=CCC[C@]2([C@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)C |

SMILES |

CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |

规范 SMILES |

CC1=CCCC2(C1CC3C(C2)OC(=O)C3=C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(17R)-6,11,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B191488.png)